molecular formula C11H17ClO B12679302 Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, trans- CAS No. 58031-27-9

Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, trans-

Cat. No.: B12679302
CAS No.: 58031-27-9
M. Wt: 200.70 g/mol
InChI Key: PBNTZQQDRWFVDU-KCJUWKMLSA-N
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Description

Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, trans- is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, trans- typically involves the chlorination of a precursor compound followed by cyclization. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, trans- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, trans- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, trans- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(2-thienyl)-
  • Ethanone, 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-
  • Ethanone, 1-(4-hydroxyphenyl)-

Uniqueness

Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, trans- is unique due to its specific structural features, such as the chloro group and the cyclohexene ring

Properties

CAS No.

58031-27-9

Molecular Formula

C11H17ClO

Molecular Weight

200.70 g/mol

IUPAC Name

1-[(1R,2R)-1-chloro-2,6,6-trimethylcyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C11H17ClO/c1-8-6-5-7-10(3,4)11(8,12)9(2)13/h5-6,8H,7H2,1-4H3/t8-,11+/m1/s1

InChI Key

PBNTZQQDRWFVDU-KCJUWKMLSA-N

Isomeric SMILES

C[C@@H]1C=CCC([C@]1(C(=O)C)Cl)(C)C

Canonical SMILES

CC1C=CCC(C1(C(=O)C)Cl)(C)C

Origin of Product

United States

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